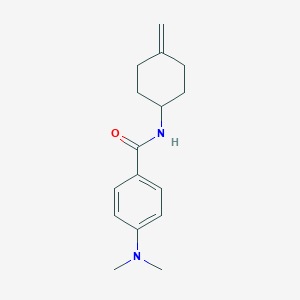

4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide

CAS No.: 2097898-42-3

Cat. No.: VC4826654

Molecular Formula: C16H22N2O

Molecular Weight: 258.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097898-42-3 |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.365 |

| IUPAC Name | 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide |

| Standard InChI | InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19) |

| Standard InChI Key | UDEHEISBWGPEIV-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2 |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a dimethylamino group () and an N-linked 4-methylidenecyclohexyl moiety. The methylidene group () introduces unsaturated character to the cyclohexyl ring, potentially influencing conformational flexibility and interaction with biological targets .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.36 g/mol | |

| CAS Number | 2097898-42-3 | |

| Density | Not Reported | |

| Boiling/Melting Points | Not Reported |

Structural confirmation relies on spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): -NMR reveals proton environments of the dimethylamino group (~2.8 ppm, singlet) and methylidene protons (~5.2 ppm, multiplet).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 259.2 ([M+H]) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide typically involves a multi-step protocol:

-

Formation of 4-Dimethylaminobenzoic Acid:

-

Activation to Benzoyl Chloride:

-

The carboxylic acid is treated with thionyl chloride () to form 4-dimethylaminobenzoyl chloride.

-

-

Amide Coupling:

-

The benzoyl chloride reacts with 4-methylidenecyclohexylamine in dichloromethane () using a coupling agent like N,N-dicyclohexylcarbodiimide (DCC).

-

Table 2: Representative Reaction Conditions

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol.

Physicochemical Properties

Solubility and Stability

-

Solubility: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .

-

Stability: Preliminary studies suggest sensitivity to prolonged exposure to light and humidity, necessitating storage at −20°C under inert atmosphere.

Reactivity Profile

-

Amide Hydrolysis: The benzamide bond undergoes hydrolysis under strongly acidic (e.g., ) or basic (e.g., ) conditions, yielding 4-dimethylaminobenzoic acid and 4-methylidenecyclohexylamine.

-

Electrophilic Substitution: The dimethylamino group directs electrophilic attacks to the ortho and para positions of the benzene ring, enabling functionalization (e.g., nitration, sulfonation) .

Challenges and Future Directions

-

Pharmacological Profiling: In vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to elucidate bioactivity .

-

Synthetic Scalability: Optimizing reaction yields and reducing reliance on hazardous reagents (e.g., DCC) remain priorities.

-

Stability Enhancement: Formulation studies (e.g., microencapsulation) could improve shelf life for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume